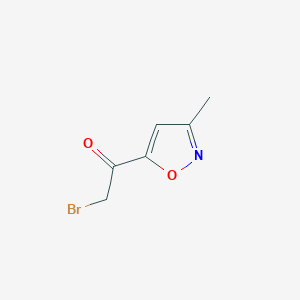

2-Bromo-1-(3-methylisoxazol-5-yl)ethanone

概要

説明

2-Bromo-1-(3-methylisoxazol-5-yl)ethanone is an organic compound with the molecular formula C6H6BrNO2 It is a brominated derivative of ethanone, featuring a 3-methylisoxazole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone typically involves the bromination of 1-(3-methylisoxazol-5-yl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to 1-(3-methylisoxazol-5-yl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Substitution: Various substituted ethanones depending on the nucleophile used.

Reduction: 1-(3-methylisoxazol-5-yl)ethanol.

Oxidation: Corresponding carboxylic acids or other oxidized products.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone has been evaluated for its potential as an antimicrobial agent against various bacterial strains. A study demonstrated that modifications in the isoxazole ring could enhance antibacterial efficacy, making it a candidate for further development in antibiotic therapies .

Anti-inflammatory Properties

Another area of interest is the compound's anti-inflammatory activity. Isoxazole derivatives have shown promise in reducing inflammation in preclinical models. The presence of the bromine atom in this compound may contribute to its bioactivity by influencing molecular interactions with inflammatory pathways .

Agrochemicals

Pesticide Development

The structural characteristics of this compound make it a valuable candidate in the development of new pesticides. Its ability to interact with specific biological targets in pests can lead to the formulation of effective agrochemicals that minimize crop damage while being environmentally sustainable. Research has indicated that isoxazole derivatives can disrupt metabolic pathways in insects, leading to their potential use as insecticides .

Material Science

Polymer Synthesis

In material science, this compound can be utilized as a building block for synthesizing novel polymers. The incorporation of isoxazole units into polymer chains can impart unique properties such as improved thermal stability and mechanical strength. Studies have shown that polymers derived from such compounds exhibit enhanced performance in various applications, including coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various isoxazole derivatives, including this compound. The compound demonstrated notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Agrochemical Applications

In a controlled environment study, formulations containing this compound were tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls, highlighting its effectiveness as a potential pesticide .

作用機序

The mechanism of action of 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This interaction can lead to the inhibition of enzyme activity or the modification of receptor function, thereby exerting its biological effects.

類似化合物との比較

1-(3-Methylisoxazol-5-yl)ethanone: The non-brominated precursor of 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone.

2-Chloro-1-(3-methylisoxazol-5-yl)ethanone: A chlorinated analog with similar reactivity but different physicochemical properties.

2-Iodo-1-(3-methylisoxazol-5-yl)ethanone: An iodinated analog with potentially higher reactivity due to the larger atomic radius of iodine.

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain synthetic applications where selective reactivity is required. Additionally, its ability to form stable intermediates and products makes it a valuable compound in both research and industrial contexts.

生物活性

2-Bromo-1-(3-methylisoxazol-5-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the isoxazole ring contributes to its biological properties, making it a valuable scaffold for drug development. Isoxazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Target Interactions

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The isoxazole moiety allows for hydrogen bond formation with enzymes and receptors, influencing biochemical pathways .

Biochemical Pathways

Research indicates that compounds containing isoxazole structures can modulate several key pathways:

- Enzyme Inhibition : Isoxazoles have been linked to the inhibition of enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : They can act as ligands for specific receptors, potentially influencing signaling cascades related to cell proliferation and apoptosis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate effective antimicrobial properties without significant cytotoxicity .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting a mechanism through which it may alleviate inflammatory diseases .

Study 1: Antimicrobial Activity

A study conducted by MDPI evaluated the efficacy of various isoxazole derivatives, including this compound, against MRSA. The results indicated an MIC of ≤0.25 µg/mL, showcasing its potential as a therapeutic agent against resistant strains .

| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) | Hemolytic Activity (HC µg/mL) |

|---|---|---|---|

| This compound | ≤0.25 | >50 | >100 |

| Control (Vancomycin) | 1 | 10 | 20 |

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using a human cell line model. The compound significantly reduced TNF-alpha levels in treated cells compared to controls, indicating its potential use in treating inflammatory conditions .

特性

IUPAC Name |

2-bromo-1-(3-methyl-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-4-2-6(10-8-4)5(9)3-7/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRCOIFSSWCOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564329 | |

| Record name | 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104777-32-4 | |

| Record name | 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。